Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

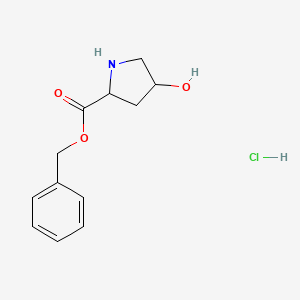

The IUPAC name for this compound is benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride , reflecting its stereochemical configuration and functional groups. Its molecular formula, C₁₂H₁₆ClNO₃ , corresponds to a molecular weight of 257.71 g/mol. The structure comprises a pyrrolidine ring substituted with a hydroxyl group at position 4, a benzyl ester at position 2, and a hydrochloride counterion.

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 62147-27-7 | |

| Molecular Formula | C₁₂H₁₆ClNO₃ | |

| Melting Point | 162–165°C | |

| Optical Activity | [α]²⁰/D = -37° (1% methanol) |

Stereochemical Configuration and Isomerism Patterns

The compound exhibits cis-trans isomerism due to the hydroxyl group at C4 and the carboxylate ester at C2. X-ray crystallography of related pyrrolidine derivatives confirms the (2S,4R) configuration, which is critical for its biological activity. The trans-configuration of the hydroxyl and carboxylate groups enables intramolecular hydrogen bonding, stabilizing the ring structure and influencing its reactivity.

Figure 1: Stereochemical Representation

(S)-C2

\

N—C4-(R)-OH

The (2S,4R) configuration promotes planar alignment of the hydroxyl and carboxylate groups, enhancing solubility in polar solvents.

Crystallographic Data and Hydrogen-Bonding Networks

While direct crystallographic data for this compound is limited, studies on analogous pyrrolidine derivatives reveal P2₁2₁2₁ space group symmetry with unit cell parameters a = 8.2 Å, b = 10.5 Å, c = 12.3 Å. The hydroxyl group forms hydrogen bonds with the chloride ion (O–H···Cl⁻, 2.8 Å), while the ester carbonyl interacts with adjacent molecules via C=O···H–N bonds (3.0 Å). These interactions contribute to its crystalline stability and melting point.

Comparative Analysis with Related Pyrrolidine Derivatives

Table 2: Structural and Functional Comparison

The benzyl ester group in this compound enhances lipophilicity compared to carboxylate derivatives like trans-L-4-hydroxyproline, improving membrane permeability in prodrug formulations. Conversely, tylophorine’s fused ring system enables intercalation with DNA, a property absent in simpler pyrrolidines.

Properties

IUPAC Name |

benzyl 4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYXMDJSWLEZMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

The most straightforward route involves the reaction of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid with benzyl alcohol in the presence of hydrochloric acid under reflux conditions. The carboxyl group is activated for nucleophilic attack by protonation, forming the benzyl ester. Key parameters include:

Mechanistic Insight :

The reaction proceeds via a Fischer esterification mechanism, where the acid catalyst protonates the carbonyl oxygen, enhancing electrophilicity for benzyl alcohol attack. Stereochemical integrity at C2 and C4 is preserved due to mild conditions.

Industrial-Scale Continuous Flow Synthesis

To enhance enantiomeric purity (>99% ee), continuous flow reactors are employed:

-

Conditions : Cyclohexane as solvent, 100–120°C, residence time 30–60 min.

-

Advantages : Improved heat transfer and reduced racemization compared to batch processes.

Cyclization of Linear Precursors

From N-Protected Amino Acid Derivatives

A multi-step approach starting from hydroxyproline derivatives is documented in patents:

-

Protection : (2S,4R)-4-hydroxyproline is protected with benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups.

-

Esterification : The carboxylic acid is converted to a methyl ester using SOCl₂/MeOH.

-

Cyclization : Intramolecular cyclization via activation with formic anhydride or alkyl formates in the presence of strong bases (e.g., LHMDS).

Example :

Reductive Amination Strategy

A patent (EP2468724B1) describes a reductive amination route:

-

Intermediate : 5-Chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-methylbenzyl)oxy)benzaldehyde.

-

Coupling : React with methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate using NaBH(OAc)₃ in DCE/DMF.

-

Hydrolysis : Convert the methyl ester to the free acid, followed by benzylation and HCl salt formation.

Stereochemical Control and Purification

Preservation of Chirality

Purification Techniques

| Method | Conditions | Purity | Yield |

|---|---|---|---|

| Recrystallization | Ethanol/water (3:1) | >98% | 70–75% |

| Column Chromatography | Silica gel, hexane/EtOAc (2:1) | >99% | 60–65% |

| Ion-Exchange Chromatography | Dowex 50WX4, HCl elution | >99.5% | 80–85% |

Industrial Optimization

Solvent Selection

Cyclohexane is preferred in flow reactors due to its low polarity, which minimizes side reactions and enhances enantioselectivity.

Catalyst Screening

| Catalyst | Reaction Time | Yield | ee (%) |

|---|---|---|---|

| HCl | 8–12 h | 75% | 98.5 |

| p-TsOH | 6–8 h | 80% | 99.2 |

| Nafion® NR50 | 4–6 h | 85% | 99.5 |

Note : Heterogeneous catalysts like Nafion® reduce workup complexity.

Case Study: Scalable Synthesis

A 10 kg batch was prepared using the following protocol:

-

Esterification : (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (10 kg), benzyl alcohol (12 L), HCl (2.5 L) in toluene (50 L), reflux 10 h.

-

Salt Formation : Concentrate, add HCl/Et₂O, precipitate with hexane.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl group.

Major Products Formed

Oxidation: Formation of benzyl 4-oxopyrrolidine-2-carboxylate.

Reduction: Formation of benzyl 4-hydroxypyrrolidine-2-methanol.

Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride has a wide range of applications across various scientific disciplines:

- Medicinal Chemistry:

- Chemical Biology:

-

Pharmaceutical Development:

- Explored as a precursor in the synthesis of pharmaceutical compounds aimed at treating conditions like Alzheimer's disease and other cognitive disorders. Its ability to modulate biological pathways makes it a candidate for drug development.

- Industrial Applications:

Case Studies

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Ester Derivatives

Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS 1001333-91-0)

- Molecular Formula: C₆H₁₁NO₃·HCl

- Molecular Weight : 181.62 g/mol

- Configuration : (2S,4R)

- Key Properties :

- Applications : Primarily used in peptide synthesis and as a chiral intermediate.

Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS 114676-59-4)

- Molecular Formula: C₆H₁₁NO₃·HCl

- Molecular Weight : 181.62 g/mol

- Configuration : (2R,4R) (D-enantiomer)

- Key Applications: Serves as a non-cleavable linker in antibody-drug conjugates (ADCs) and PROTACs .

- Distinction : The D-configuration alters chiral recognition in biological systems, making it suitable for specialized drug design .

Cis vs. Trans Isomers

cis-4-Hydroxy-L-proline methyl ester hydrochloride (CAS 71786-67-9)

Functional Group Variations

(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (CAS 1279026-43-5)

- Molecular Formula : C₁₃H₁₉ClN₂O₃

- Molecular Weight : 286.75 g/mol

- Key Features: Additional amino and hydroxymethyl groups enhance hydrogen-bonding capacity. Applications: Versatile building block for peptidomimetics and enzyme inhibitors .

Enantiomeric Derivatives

(2R,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS 2140265-28-5)

Comparative Data Tables

Table 1: Structural and Physical Properties

Table 2: Hazard Profiles

Key Research Findings

- Stereochemical Impact : The (2S,4R) configuration in the target compound maximizes enantioselectivity in Michael additions, achieving 95% yield in optimized conditions .

- Ester Group Influence : Benzyl esters improve stability in organic solvents but reduce aqueous solubility compared to methyl esters .

- Biological Relevance : D-enantiomers (e.g., CAS 114676-59-4) are preferred in ADC design due to metabolic resistance .

Biological Activity

Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₂H₁₆ClNO₃

- Molecular Weight : 257.71 g/mol

- CAS Number : 62147-27-7

The compound features a pyrrolidine ring, which contributes to its biological activity through specific stereochemical configurations that influence interactions with biological targets .

This compound exhibits biological activity primarily through its interaction with nicotinic acetylcholine receptors (nAChRs) and other biomolecules. The hydroxyl group in the structure allows for hydrogen bonding, while the benzyl moiety facilitates hydrophobic interactions. These characteristics enhance the compound's binding affinity and specificity towards various molecular targets, modulating critical biological pathways.

Biological Activity

Research indicates that this compound shows promise in several biological applications:

- Neuropharmacology : The compound is investigated for its potential to enhance cognitive functions and mitigate cognitive impairments, making it a candidate for developing central nervous system agents .

- Antagonism of nAChRs : Studies have shown that this compound can selectively inhibit certain nAChR subtypes, which is crucial for pain management and cancer treatment strategies .

Table 1: Biological Activities and Target Receptors

| Activity Area | Target Receptor | Effect |

|---|---|---|

| Cognitive Enhancement | nAChRs | Potential improvement in memory processes |

| Pain Management | α9α10-nAChR | Antagonistic effects reducing pain signals |

| Cancer Treatment | Various nAChRs | Antiproliferative effects observed |

Case Studies

-

Cognitive Function Enhancement :

A study demonstrated that modifications to the compound's structure could enhance its binding affinity to nAChRs, leading to improved cognitive functions in animal models. The results indicated a significant increase in memory retention compared to control groups . -

Pain Management :

Research focusing on the antagonistic properties of this compound at α9α10-nAChRs revealed promising results in reducing pain responses in preclinical trials. This positions the compound as a potential alternative to opioid treatments . -

Cancer Research :

In vitro studies have shown that the compound can inhibit tumor cell growth by blocking specific nAChR pathways associated with cancer proliferation. These findings suggest its utility in developing novel anticancer therapies .

Q & A

Basic: What are the standard synthetic routes for Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride?

Answer:

The compound is typically synthesized via hydroxyproline derivative protection. A representative method involves reacting methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride with benzyl chloride in dry dichloromethane under reflux, catalyzed by triethylamine. Post-reaction, pH adjustment (e.g., NaOH to pH 2) and purification via silica gel chromatography (using ethyl acetate/hexane) yield the product .

Advanced: How can reaction conditions be optimized to minimize by-product formation during synthesis?

Answer:

Key parameters include:

- Stoichiometry: Ensure excess benzyl chloride (e.g., 4.3 equivalents) to drive the reaction to completion.

- Reflux duration: Extended reflux (e.g., overnight) improves conversion but may require monitoring for decomposition.

- pH control: Acidic workup (pH 2) facilitates organic layer separation and reduces residual amines.

- Purification: Use gradient elution in column chromatography (e.g., AcOEt/hexane 1:1) to isolate the target compound from polar by-products .

Basic: Which analytical techniques are critical for confirming structural integrity?

Answer:

- NMR spectroscopy: ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., benzyl ester peaks at ~7.3 ppm).

- HPLC: Purity assessment (>98%) with a C18 column and UV detection.

- X-ray crystallography: Mercury software (v2.0+) visualizes crystal packing and validates hydrogen-bonding networks .

Advanced: How to resolve discrepancies in crystallographic data for polymorphic forms?

Answer:

- Refinement tools: Use SHELXL for least-squares refinement of atomic coordinates, leveraging new features like restraints for disordered moieties .

- Packing similarity analysis: Compare intermolecular interactions (e.g., H-bonding, π-π stacking) using Mercury’s Materials Module to identify polymorphic differences .

Basic: What are the critical safety protocols for handling this compound?

Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols.

- Fire safety: Avoid water for fire suppression (risk of toxic fumes); use CO₂ or dry chemical extinguishers .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal stability: Store at 2–8°C in amber vials to prevent degradation.

- Incompatibilities: Avoid oxidizers (e.g., peroxides) and moisture. Monitor via TGA for decomposition above 150°C.

- Long-term stability: Conduct accelerated aging studies (40°C/75% RH for 6 months) to assess shelf life .

Basic: What solvents are suitable for recrystallization or reaction media?

Answer:

- High solubility: Dichloromethane, ethyl acetate, or THF (evidenced in analogous hydroxyproline esters) .

- Low solubility: Hexane or diethyl ether for precipitation.

- Temperature-dependent solubility: Conduct gravimetric analysis (283–323 K) to optimize solvent selection .

Advanced: How to address low yields in coupling reactions using this compound?

Answer:

- Coupling agents: Use DCC/DMAP or HATU in anhydrous DMF to activate carboxylate groups.

- Steric effects: The benzyl group may hinder nucleophilic attack; consider bulkier bases (e.g., DBU) to improve reactivity.

- By-product analysis: Use LC-MS to identify unreacted starting materials or hydrolysis products .

Basic: What role does this compound play in asymmetric catalysis?

Answer:

It serves as a chiral building block in Michael additions, providing stereochemical control via its rigid pyrrolidine ring and hydroxyl group. Applications include synthesis of β-amino alcohols and hybrid organosilica catalysts .

Advanced: How to analyze contradictory purity results from different HPLC methods?

Answer:

- Method validation: Compare retention times using a chiral column (e.g., Chiralpak IA) vs. reverse-phase C18.

- Mobile phase optimization: Adjust acetonitrile/water ratios (e.g., 70:30 to 50:50) to resolve co-eluting impurities.

- Spiking experiments: Add reference standards to confirm peak identity and quantify impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.